
D-Mannose-UL-13C6
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Overview
Description
D-Mannose-UL-13C6 is an isotopically labeled form of D-Mannose, a naturally occurring monosaccharide. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-UL-13C6 involves specific labeling strategies to incorporate carbon-13 atoms. One method described involves converting D-(1,2-13C2)Mannose to its corresponding mannopyranosides, followed by several steps including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced isotopic labeling techniques. These methods ensure that the carbon-13 atoms are uniformly distributed throughout the molecule, making it suitable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Chemical Reactions Analysis
Types of Reactions: D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-Mannose isomerase or under alkaline conditions.
Major Products:
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Scientific Research Applications
Prevention and Treatment of Urinary Tract Infections
D-Mannose has been extensively researched for its ability to prevent and treat UTIs. The mechanism involves inhibiting the adhesion of uropathogenic Escherichia coli to the uroepithelial cells. This anti-adhesive property allows D-Mannose to effectively reduce the incidence of UTIs, especially in individuals prone to recurrent infections.
- Clinical Evidence : A systematic review indicated that D-Mannose supplementation significantly reduced UTI recurrence rates. In one randomized controlled trial, women receiving 2 grams of D-Mannose daily had a recurrence rate of 14.6% compared to 60.8% in the control group . Additionally, it has been shown to be as effective as Nitrofurantoin, a common antibiotic, with fewer side effects reported .
Immune Modulation
Recent studies have demonstrated that D-Mannose can modulate immune responses. For instance, it has been shown to suppress IL-1β production in macrophages, indicating potential applications in inflammatory diseases . This immune modulation may be beneficial in conditions characterized by excessive inflammation.
Metabolic Tracer
D-Mannose-UL-13C6 serves as a valuable metabolic tracer in biochemical research. Its isotopic labeling allows researchers to track the metabolism of carbohydrates within biological systems. Studies have utilized this labeled compound to investigate pathways involving N-glycan synthesis and glucose metabolism .
- Metabolic Pathways : Research has shown that exogenous D-Mannose contributes directly to N-glycan synthesis through mannose-6-phosphate pathways, facilitating insights into glycoprotein biosynthesis .
Case Studies and Clinical Trials
Several case studies have highlighted the efficacy of D-Mannose in clinical settings:
Regulatory Considerations
The classification of D-Mannose products varies between jurisdictions, particularly regarding its use as a medical device versus a pharmacological agent. In the European Union, products containing D-Mannose for UTI prophylaxis are classified as medical devices due to their physical mechanism of action rather than pharmacological effects . This distinction is critical for regulatory compliance and market access.
Mechanism of Action
D-Mannose-UL-13C6 exerts its effects primarily through its interaction with specific molecular targets. In the context of urinary tract infections, D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect helps in reducing the incidence of infections .
Comparison with Similar Compounds
D-Glucose-13C6: Another uniformly labeled monosaccharide used in metabolic studies.
D-Mannose-1-13C: A selectively labeled form of D-Mannose with a single carbon-13 atom.
D-Fructose-13C6: A uniformly labeled form of D-Fructose used in similar research applications.
Uniqueness: D-Mannose-UL-13C6 is unique due to its uniform labeling, which provides a distinct advantage in NMR spectroscopy and other analytical techniques. This uniform labeling allows for more precise and detailed studies of carbohydrate metabolism and interactions compared to selectively labeled compounds .
Biological Activity
D-Mannose-UL-13C6 is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide that plays a significant role in various biological processes, particularly in the prevention of urinary tract infections (UTIs). This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound is distinguished by the incorporation of six carbon-13 isotopes into its molecular structure. This isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into carbohydrate metabolism and protein glycosylation pathways. The molecular formula is C₆H₁₂O₆, with a molecular weight of approximately 180.18 g/mol for D-Mannose itself, while the labeled version is slightly heavier due to the isotopes.
The primary biological activity of this compound involves its interaction with uropathogenic Escherichia coli (UPEC), specifically through binding to the FimH adhesin on the bacterial surface. This binding inhibits bacterial adhesion to the urothelium, thereby reducing the likelihood of infection. The mechanism can be summarized as follows:
- Binding to FimH : D-Mannose competes with mannose residues on urothelial cells, preventing UPEC from adhering.
- Flushing Effect : The anti-adhesive action allows for the flushing of bacteria during urination without harming them.
- Glycosylation Role : D-Mannose is also involved in glycosylation processes that affect protein function and cell signaling pathways .
Biological Activities
This compound exhibits several notable biological activities:
- Prevention of UTIs : Its primary application is in preventing urinary tract infections by inhibiting bacterial adhesion .
- Metabolic Tracing : It serves as a tracer in NMR spectroscopy and metabolic studies, allowing researchers to trace mannose metabolism and its incorporation into cellular processes.
- Modulation of Inflammatory Responses : Research indicates that D-Mannose can suppress inflammation by affecting macrophage activation and cytokine production, particularly IL-1β .
Table 1: Summary of Key Studies on this compound
Case Study Insights
- Effectiveness in Adults : A randomized controlled trial demonstrated that D-Mannose significantly reduced UTI incidence among women compared to no intervention, showing promise as an alternative to antibiotics .
- Pediatric Applications : A study involving pediatric patients with complex urological issues found that D-Mannose reduced UTI occurrences effectively while minimizing side effects associated with traditional antibiotic prophylaxis .
- Inflammatory Response Modulation : Research on macrophages indicated that D-Mannose alters metabolic pathways related to glucose utilization, which may contribute to its anti-inflammatory effects by reducing succinate levels that promote IL-1β production .
Applications in Research and Medicine
This compound has diverse applications across various fields:
- Metabolomics : Utilized in studies examining carbohydrate metabolism and glycosylation pathways.
- Pharmaceutical Development : Investigated for its potential as a therapeutic agent against UTIs.
- Nutritional Science : Explored for its role in dietary supplements aimed at preventing bacterial infections.
Q & A
Basic Research Questions
Q. How to design controlled experiments using D-Mannose-UL-13C6 for metabolic flux analysis?
Methodological Answer:
- Define Variables: Clearly distinguish independent (e.g., concentration of this compound) and dependent variables (e.g., isotopic enrichment in metabolic byproducts). Use organism-specific models (e.g., cell cultures or animal models) to standardize biological variability .
- Control Groups: Include unlabeled D-Mannose controls to isolate isotopic effects. Replicate experiments (n ≥ 3) to account for technical and biological variability .
- Data Collection: Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) for isotopic tracing. Calibrate instruments with certified 13C standards to ensure accuracy .
Q. What analytical techniques validate isotopic purity in synthesized this compound?
Methodological Answer:
- Quantitative NMR (qNMR): Compare 13C signal integration against unlabeled D-Mannose to calculate isotopic enrichment. Use internal standards (e.g., TMSP) for normalization .
- High-Resolution MS: Analyze mass-to-charge (m/z) ratios to confirm uniform 13C labeling. Apply isotopic pattern deconvolution algorithms to distinguish natural abundance 13C from labeled species .
- Chromatographic Purity: Pair liquid chromatography (LC) with evaporative light scattering detection (ELSD) to assess chemical impurities unrelated to isotopic labeling .
Q. How to optimize sample preparation for 13C tracing studies in complex biological matrices?
Methodological Answer:
- Extraction Protocols: Use methanol:water (80:20) for metabolite quenching in cell cultures. Validate recovery rates via spiked 13C internal standards .
- Matrix Effects: Test extraction efficiency across tissues (e.g., liver vs. kidney) to account for differential metabolite solubility. Normalize data to protein content or cell count .
- Data Reproducibility: Document all steps (e.g., centrifugation speed, temperature) to align with FAIR data principles .
Advanced Research Questions
Q. How to resolve contradictory findings in metabolic flux studies using this compound?
Methodological Answer:
- Hypothesis Testing: Compare flux distributions under varying conditions (e.g., hypoxia vs. normoxia) using computational models like Metabolic Control Analysis (MCA). Reconcile discrepancies by testing competing hypotheses (e.g., enzyme saturation vs. substrate competition) .
- Error Analysis: Quantify technical variance (e.g., MS instrument drift) vs. biological variance (e.g., cell-line heterogeneity). Use ANOVA or t-tests to assess statistical significance .
- Literature Benchmarking: Cross-validate results against published fluxomic datasets. Highlight methodological differences (e.g., pulse-chase duration) that may explain contradictions .
Q. What strategies improve 13C signal-to-noise ratios in low-abundance metabolic intermediates?
Methodological Answer:
- Isotopic Dilution Mitigation: Pre-enrich cell media with 13C-glucose to reduce natural 12C background. Use kinetic modeling to estimate optimal labeling timepoints .
- Advanced MS Techniques: Employ data-independent acquisition (DIA) modes or ion mobility spectrometry to separate co-eluting isomers. Pair with stable isotope-assisted metabolomics (SIAM) for targeted quantification .
- Computational Filtering: Apply machine learning algorithms to distinguish noise from true 13C signals in high-throughput datasets .
Q. How to design comparative studies evaluating this compound against other isotopic tracers (e.g., 2H-glucose)?
Methodological Answer:
- Experimental Framework: Use a crossover design where the same biological model is exposed to both tracers. Control for tracer-specific effects (e.g., isotopic toxicity) via viability assays .
- Cost-Benefit Analysis: Compare labeling efficiency, analytical sensitivity, and cost per sample. For example, 13C tracers may offer higher NMR resolution but require pricier synthetic routes .
- Ethical Compliance: Ensure tracer concentrations adhere to institutional safety guidelines. Submit protocols for ethics review if using animal/human models .
Q. How to address challenges in scaling up this compound synthesis for longitudinal studies?
Methodological Answer:
- Synthetic Optimization: Use catalytic deuteration or enzymatic labeling to improve yield. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy .
- Batch Consistency: Implement quality control (QC) checkpoints (e.g., NMR purity ≥98%) for each synthesis batch. Archive samples for retrospective analysis .
- Collaborative Workflows: Distribute tasks across synthetic chemistry, metabolomics, and data analysis teams to streamline production and application .
Properties
CAS No. |
287100-74-7 |
---|---|
Molecular Formula |
¹³C₆H₁₂O₆ |
Molecular Weight |
186.11 |
Origin of Product |
United States |
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